molecular formula C9H13NO2 B172836 2,6-Diethoxypyridine CAS No. 13472-57-6

2,6-Diethoxypyridine

Cat. No. B172836
CAS RN: 13472-57-6
M. Wt: 167.2 g/mol
InChI Key: RLVWFCXXXDOSJO-UHFFFAOYSA-N
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Description

2,6-Diethoxypyridine is a chemical compound with the molecular weight of 167.21 .


Molecular Structure Analysis

The molecular structure of 2,6-Diethoxypyridine is represented by the InChI code 1S/C9H13NO2/c1-3-11-8-6-5-7-9 (10-8)12-4-2/h5-7H,3-4H2,1-2H3 . The average mass of the molecule is 139.152 Da .


Physical And Chemical Properties Analysis

2,6-Diethoxypyridine is a liquid at room temperature with a density of 1.053 g/mL at 25°C . It has a refractive index (n20/D) of 1.503 . The boiling point of the compound is between 178-180°C .

Scientific Research Applications

Bromo-Derivatives and Chemical Reactions

2,6-Diethoxypyridine is involved in the formation of bromo-derivatives, specifically 2,6-Dibromo-3,5-diethoxypyridine, through bromination in an acid medium. This process demonstrates the compound's reactivity and its potential for creating various derivatives used in further chemical studies or applications (Hertog & Mulder, 1948).

Synthesis and Properties

The synthesis and study of diethoxypyridines, including variants like 2,5- and 3,4-diethoxypyridine, have been reported. This research provides insights into the properties and ultraviolet absorption spectra of these compounds, suggesting their significance in various scientific and industrial applications (Hertog, Wibaut, Schepman, & Wal, 1950).

Amination Processes

Research on the amination of bromo-derivatives of diethoxypyridine, involving compounds like 2,6-diethoxypyridine, has been conducted. This includes the study of intermediates and byproducts in these reactions, which can offer valuable information for organic synthesis and chemical engineering (Pieterse & Hertog, 2010).

Nitration and Derivative Formation

The process of nitration of 3,5-diethoxypyridine, closely related to 2,6-diethoxypyridine, has been explored to understand the introduction of nitro groups in specific positions. This research is crucial for the synthesis of various nitro derivatives with potential applications in different chemical sectors (Hertog & Weeren, 1948).

Catalytic Applications

Studies have shown that derivatives of diethoxypyridine, similar to 2,6-diethoxypyridine, can be used in catalytic applications. These compounds, when coordinated with transition metals, play a role in reactions important for organic and macromolecular chemistry, such as polymerization (Winter, Newkome, & Schubert, 2011).

Safety and Hazards

2,6-Diethoxypyridine is classified as a hazardous substance. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-diethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-11-8-6-5-7-9(10-8)12-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVWFCXXXDOSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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